molecular formula C10H11N3O B13096447 2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde CAS No. 865443-95-4

2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde

Cat. No.: B13096447
CAS No.: 865443-95-4
M. Wt: 189.21 g/mol
InChI Key: VRQSBCCZGADHFH-UHFFFAOYSA-N
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Description

2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and environmentally friendly oxidizers makes the process efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2

    Reduction: NaBH4

    Substitution: Nucleophiles such as amines and thiols

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines and their derivatives, which can exhibit different biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde is unique due to its specific isopropyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its binding affinity to certain enzymes and receptors, making it a valuable compound for drug design and development .

Properties

CAS No.

865443-95-4

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde

InChI

InChI=1S/C10H11N3O/c1-7(2)10-11-9-4-3-8(6-14)5-13(9)12-10/h3-7H,1-2H3

InChI Key

VRQSBCCZGADHFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C=C(C=CC2=N1)C=O

Origin of Product

United States

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